L-HISTIDINE:HCL:H2O (13C6,D5,15N3)
Description
Rationale for Isotopic Enrichment of L-Histidine (13C6, D5, 15N3)
The specific and extensive isotopic enrichment of L-histidine with Carbon-13 (¹³C), Deuterium (B1214612) (²H or D), and Nitrogen-15 (B135050) (¹⁵N) is a deliberate strategy to create a powerful tool for sophisticated analytical techniques.
Importance of Stable Isotopes in Tracing Biochemical Processes
Stable isotopes serve as tracers that allow researchers to follow the journey of molecules through metabolic pathways. pearson.comphysoc.org By introducing a labeled compound like L-HISTIDINE:HCL:H2O (13C6,D5,15N3) into a biological system, scientists can track the incorporation and transformation of the labeled atoms into various downstream metabolites and proteins. nih.govcreative-proteomics.comphysoc.org This provides invaluable insights into the dynamics of metabolic networks, something that cannot be achieved by simply measuring the static concentrations of molecules. nih.govfrontiersin.org The use of stable isotopes is crucial for mapping intricate biochemical pathways and understanding cellular metabolism. creative-proteomics.comnumberanalytics.com
Historical Context and Evolution of Isotopic Tracing in Biological Systems
The concept of using isotopes as tracers in biological research dates back to the early 20th century. nih.govnih.gov The initial discoveries by pioneers like Frederick Soddy, J.J. Thomson, and F.W. Aston laid the groundwork for identifying and quantifying isotopes. nih.govnih.gov Rudolph Schoenheimer, in the 1930s, was a key figure in applying these principles to biology, using stable isotopes to trace the metabolic fate of organic compounds. physoc.orgnih.gov While the advent of commercially available radioisotopes like Carbon-14 led to their widespread use after World War II, the inherent limitations and safety concerns of radioactivity spurred the continued development and eventual resurgence of stable isotope methods. nih.gov The evolution of highly sensitive analytical techniques, particularly mass spectrometry, has been a driving force behind the expanded application of stable isotope tracers in biological and medical research over the past few decades. nih.govnih.govnih.gov
Significance of Multi-Isotopic Labeling (13C, D, 15N) for Comprehensive Analysis
The simultaneous labeling of a molecule with multiple different stable isotopes, such as in L-HISTIDINE:HCL:H2O (13C6,D5,15N3), provides a multi-dimensional view of metabolic processes. nih.govpharmiweb.comtandfonline.com This approach significantly enhances the amount of information that can be gleaned from a single experiment.
Applications in Contemporary Omics Disciplines
Multi-isotopic labeling is a cornerstone of modern "omics" fields, which aim for the comprehensive analysis of biological molecules.
Metabolomics: In metabolomics, the study of all metabolites in a biological system, multi-labeled compounds help to elucidate complex metabolic pathways and quantify metabolic fluxes. nih.govsilantes.com The distinct mass shifts caused by the heavy isotopes allow for the clear differentiation of labeled metabolites from the unlabeled background, improving the accuracy of identification and quantification. nih.govirisotope.com This is particularly valuable in untargeted studies where researchers aim to discover novel metabolites and pathways. tandfonline.com
Proteomics: In proteomics, the large-scale study of proteins, amino acids labeled with multiple stable isotopes are used for accurate protein quantification. oup.comresearchgate.net Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize labeled amino acids to compare protein expression levels between different cell populations. The multiple labels in a single amino acid create a larger mass difference between the "light" and "heavy" forms, which can improve the resolution and accuracy of quantification in mass spectrometry-based analyses. oup.com
Role in Structural Biology and Biophysical Characterization
The enrichment of proteins with stable isotopes is also crucial for determining their three-dimensional structures and understanding their dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution. The incorporation of ¹³C and ¹⁵N is essential for multidimensional NMR experiments, which are necessary to resolve the signals from the thousands of atoms in a protein. nih.govunivr.it Deuterium labeling can further simplify complex NMR spectra and is valuable for studying the dynamics of protein domains and hydrogen bonding networks. creative-proteomics.comnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to analyze the isotopic distribution in labeled proteins and peptides. nih.gov This information can provide insights into the level of isotope incorporation and can be used to study protein turnover and dynamics. researchgate.net The distinct isotopic signature of a multi-labeled compound like L-HISTIDINE:HCL:H2O (13C6,D5,15N3) makes it an excellent internal standard for accurate quantification in MS-based experiments. irisotope.com
Data Tables
Table 1: Properties of L-HISTIDINE:HCL:H2O (13C6,D5,15N3)
| Property | Value |
| Chemical Formula | C₆D₅H₄N₃O₂·H₂O·HCl |
| Labeled CAS Number | 2483829-32-7 |
| Unlabeled CAS Number | 5934-29-2 |
| Molecular Weight | 223.60 |
| Isotopic Enrichment | ¹³C₆, 97%; D₅, 97%; ¹⁵N₃, 97% |
Data sourced from Cambridge Isotope Laboratories, Inc. isotope.com
Table 2: Applications of Isotope Labeling in Research
| Research Area | Application of Labeled Histidine |
| Metabolomics | Tracing metabolic pathways, flux analysis, and use as an internal standard for quantification. nih.govsilantes.commedchemexpress.com |
| Proteomics | Quantitative analysis of protein expression (e.g., SILAC), studies of protein turnover and post-translational modifications. silantes.comoup.comresearchgate.net |
| Biomolecular NMR | Probing the structure, dynamics, and binding of macromolecules. univr.itisotope.comisotope.com |
| Structural Biology | Elucidating three-dimensional structures and molecular interactions of proteins. silantes.comcam.ac.uk |
Overview of L-Histidine's Intrinsic Biological Significance in Research Contexts
L-histidine is a nutritionally essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. chinaaminoacid.com It plays a multifaceted role in a variety of fundamental biological processes. nih.govresearchgate.net One of its most distinctive features is its imidazole (B134444) side chain, which has a pKa near physiological pH. sigmaaldrich.com This property allows histidine residues in proteins to act as proton donors or acceptors, making them crucial components in the active sites of numerous enzymes and in proteins like hemoglobin, where they participate in vital functions such as oxygen transport and pH regulation. sigmaaldrich.com
Beyond its role in protein structure and function, L-histidine is a precursor to several important biomolecules. researchgate.net It is decarboxylated to form histamine (B1213489), a key signaling molecule involved in immune responses, inflammation, and neurotransmission. chinaaminoacid.comresearchgate.net Histidine is also a component of the dipeptide carnosine, which has antioxidant properties. nih.govresearchgate.net Furthermore, its ability to chelate metal ions like iron and copper is critical for their transport and for the function of various metalloenzymes. nih.gov Due to these diverse and critical roles, L-histidine and its metabolic pathways are subjects of intense research in areas ranging from enzymology and protein chemistry to immunology and neurobiology. nih.govresearchgate.net The use of isotopically labeled L-histidine, such as L-HISTIDINE:HCL:H2O (13C6,D5,15N3), enables researchers to trace its path and understand its dynamic functions within these complex biological systems. isotope.comisotope.comisotope.com
Detailed Research Findings and Data
The use of heavily labeled internal standards like L-HISTIDINE:HCL:H2O (13C6,D5,15N3) is central to quantitative proteomics and metabolomics. isotope.comisotope.com These labeled compounds are chemically identical to their endogenous counterparts but are distinguishable by mass spectrometry due to the incorporation of heavy isotopes. innovagen.com This allows for precise quantification of the unlabeled analyte in a biological sample.
Applications in Research:
Metabolomics: To trace the metabolic fate of histidine and quantify its conversion to downstream metabolites like histamine and glutamate (B1630785). nih.govsigmaaldrich.compnas.org
Proteomics: As an internal standard for the accurate quantification of histidine levels in complex biological matrices. oup.comsigmaaldrich.com
Biomolecular NMR: To investigate the structure, dynamics, and binding properties of histidine-containing proteins and macromolecules. isotope.comisotope.com
The specific compound L-HISTIDINE:HCL:H2O (13C6,D5,15N3) is designed for maximum mass differentiation from the natural form, incorporating six ¹³C atoms, five deuterium atoms, and three ¹⁵N atoms. isotope.commedchemexpress.com This high level of isotopic enrichment is crucial for minimizing signal overlap and ensuring accurate quantification in mass spectrometry-based analyses. sigmaaldrich.com
Table 1: Properties of L-HISTIDINE:HCL:H2O (13C6,D5,15N3)
| Property | Value | Source |
| Molecular Formula | C6D5H4N3O2·H2O·HCl | isotope.com |
| Molecular Weight | 223.60 | isotope.com |
| Labeled CAS Number | 2483829-32-7 | isotope.com |
| Unlabeled CAS Number | 5934-29-2 | isotope.com |
| Isotopic Enrichment | ¹³C, 97%; D, 97%; ¹⁵N, 97% | isotope.com |
| Chemical Purity | 95% | isotope.com |
| Primary Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics | isotope.comisotope.com |
Properties
Molecular Weight |
223.60 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Techniques Utilizing L Histidine 13c6, D5, 15n3
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The strategic incorporation of stable isotopes like 13C, 15N, and D into L-histidine is paramount for a variety of advanced NMR experiments. This labeling strategy is crucial for overcoming the inherent challenges of studying large biomolecules, such as signal overlap and the need for precise structural and dynamic information. sigmaaldrich.comacs.orgnih.gov The specific labeling pattern of L-Histidine:HCl:H2O (13C6, D5, 15N3) enhances spectral resolution and provides unique probes for elucidating complex biological processes at an atomic level.
Biomolecular NMR for Protein Structure Elucidation
The determination of high-resolution three-dimensional structures of proteins in solution is a cornerstone of biomolecular NMR. acs.org Isotopic labeling of amino acids, including histidine, is often a prerequisite for these studies, especially for proteins larger than 10 kDa. acs.orgnih.gov The presence of 13C and 15N nuclei enables the use of a suite of powerful NMR experiments that are essential for assigning the chemical shifts of atoms within the protein and for generating the structural restraints needed for accurate structure calculation. acs.org
The process of assigning every NMR signal to a specific atom in the protein is a critical first step in structure determination. For proteins uniformly labeled with 13C and 15N, a series of multidimensional NMR experiments, such as 2D, 3D, and even 4D experiments, are employed. acs.org These experiments correlate the chemical shifts of different nuclei that are connected through chemical bonds.
For instance, a standard set of triple-resonance experiments (correlating 1H, 13C, and 15N nuclei) allows for the sequential assignment of the protein backbone. The specific labeling of L-histidine with 13C and 15N ensures that its unique sidechain resonances can be unambiguously identified and assigned within the complex spectra of a protein. Two-dimensional experiments like the [1H, 13C]-HSQC (Heteronuclear Single Quantum Coherence) and [1H, 15N]-HSQC are fundamental for visualizing all the proton-carbon and proton-nitrogen correlations in the molecule, respectively. bmrb.io More advanced 3D experiments build upon these 2D correlations to resolve ambiguity and facilitate the assignment process.
Table 1: Key NMR Experiments for Resonance Assignment
| Experiment | Dimensionality | Nuclei Correlated | Purpose |
| [1H, 15N]-HSQC | 2D | 1H, 15N | Provides a "fingerprint" of the protein, with one peak for each backbone and sidechain NH group. |
| [1H, 13C]-HSQC | 2D | 1H, 13C | Shows all one-bond proton-carbon correlations. |
| HNCA | 3D | 1H, 15N, 13Cα | Correlates the amide proton and nitrogen of a residue with the Cα of the same and preceding residue. |
| HNCACB | 3D | 1H, 15N, 13Cα, 13Cβ | Correlates the amide proton and nitrogen with the Cα and Cβ of the same and preceding residue. |
| CBCA(CO)NH | 3D | 13Cβ, 13Cα, 15N, 1H | Correlates the Cα and Cβ of a residue with the amide proton and nitrogen of the following residue. |
Once the resonances are assigned, the next step is to generate structural restraints that define the protein's three-dimensional fold. While the primary source of distance restraints is the Nuclear Overhauser Effect (NOE), chemical shifts and J-couplings (scalar couplings) provide valuable complementary information for refining the structure. acs.orgillinois.edu
The 13C chemical shifts of backbone and sidechain atoms are highly sensitive to the local secondary structure of the protein. nih.gov For example, the 13Cα chemical shift is characteristically different for residues in α-helical versus β-sheet conformations. nih.gov By comparing the experimentally measured chemical shifts of the 13C-labeled histidine with databases of known protein structures, dihedral angle restraints can be predicted and used in the structure calculation process. illinois.edu The incorporation of these chemical shift restraints has been shown to improve the accuracy of the resulting structures. illinois.edu
J-couplings, which are measures of the interaction between nuclear spins mediated by bonding electrons, provide information about dihedral angles. For instance, the three-bond J-coupling between the amide proton (HN) and the α-proton (Hα) is related to the backbone dihedral angle φ. The full isotopic labeling of L-histidine allows for the measurement of various one-bond, two-bond, and three-bond J-couplings involving 1H, 13C, and 15N, which can be translated into a rich set of dihedral angle restraints for structural refinement.
Protein Dynamics and Conformational Studies
Proteins are not static entities; their functions are often intimately linked to their dynamic nature, which spans a wide range of timescales from picoseconds to seconds. acs.orgnih.gov Isotopic labeling with compounds like L-Histidine (13C6, D5, 15N3) is instrumental in NMR-based studies of protein dynamics. sigmaaldrich.com
NMR relaxation experiments are a primary tool for probing protein dynamics on the picosecond to nanosecond (fast) and microsecond to millisecond (slow) timescales. nih.gov The relaxation rates of 15N nuclei in the protein backbone are particularly sensitive to these motions. The use of 15N-labeled histidine allows for the site-specific measurement of these relaxation parameters.
Fast internal motions, such as the vibration and rotation of chemical bonds, are characterized by measuring the R1 (spin-lattice) and R2 (spin-spin) relaxation rates and the heteronuclear NOE. These parameters can be analyzed using the model-free formalism to obtain information about the order parameter (S²), which describes the spatial restriction of the motion, and the correlation time (τe) for these motions.
Slow conformational exchange processes, which are often linked to enzymatic catalysis and other biological functions, can be investigated using techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR. nih.gov These experiments detect the exchange between different conformational states of the protein. The presence of a 15N-labeled histidine allows for the monitoring of its specific environment and its involvement in such exchange processes. For example, the protonation and deprotonation of histidine residues can induce conformational changes on the microsecond to millisecond timescale, which can be characterized by these methods. nih.gov
Table 2: NMR Techniques for Studying Protein Dynamics
| Timescale | Type of Motion | NMR Technique | Information Gained |
| ps - ns | Bond vibrations, sidechain rotations | 15N R1, R2, Heteronuclear NOE | Order parameters (S²), correlation times (τe) |
| µs - ms | Conformational exchange, enzyme catalysis | CPMG Relaxation Dispersion | Exchange rates (kex), populations of states, chemical shift differences |
Allostery, the process by which binding of a ligand at one site affects the function at a distant site, is a fundamental mechanism of protein regulation. These effects are mediated by conformational changes that propagate through the protein structure. NMR is a powerful technique for studying allostery because it can provide site-specific information about these changes.
The incorporation of isotopically labeled L-histidine can provide a sensitive probe for monitoring allosteric transitions. Changes in the chemical shifts of the histidine's 1H, 13C, and 15N nuclei upon ligand binding can indicate a change in its local environment, even if the histidine is not directly at the binding site. nih.gov Furthermore, changes in the dynamics of the labeled histidine, as measured by relaxation experiments, can reveal how the allosteric signal is transmitted through the protein. For instance, a change in the conformational exchange parameters for a specific histidine residue upon ligand binding would provide strong evidence for its involvement in the allosteric pathway.
Ligand Binding and Protein-Ligand Interaction Analysis
The use of isotopically labeled amino acids is a cornerstone of modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry for the analysis of protein-ligand interactions. The specific compound, L-Histidine:HCl:H₂O (¹³C₆, D₅, ¹⁵N₃), is an essential tool in this field. By replacing carbon-12 with carbon-13, hydrogen-1 with deuterium (B1214612) (D), and nitrogen-14 with nitrogen-15 (B135050), this labeled histidine variant allows for highly sensitive and specific detection in complex biological systems. The imidazole (B134444) side chain of histidine is particularly important as it frequently participates in direct interactions within protein active sites and at protein-protein interfaces; its ability to act as both a hydrogen bond donor and acceptor, and its typical pKa near physiological pH, make it a versatile player in molecular recognition. bmrb.ionih.gov The stable isotopes provide NMR-active nuclei that can be used to probe the local chemical environment of individual histidine residues within a protein upon the introduction of a ligand.
Techniques such as Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD) NMR, and Nuclear Overhauser Effect (NOE) spectroscopy leverage these isotopic labels to gain high-resolution information. nih.govnih.gov The incorporation of L-Histidine (¹³C₆, D₅, ¹⁵N₃) into a target protein enables researchers to monitor changes in the magnetic environment of that specific residue, providing direct evidence of binding and detailed information about the conformational changes that occur upon complex formation. nih.govpnas.org
Titration Experiments and Binding Constant Determination
NMR titration is a powerful method for quantifying the affinity of a ligand for a protein. This experiment involves monitoring the chemical shifts of specific nuclei in the protein as the concentration of the ligand is incrementally increased. The heavy isotope labeling in L-Histidine (¹³C₆, D₅, ¹⁵N₃) is particularly advantageous for these studies. The ¹³C and ¹⁵N nuclei in the imidazole ring provide signals that are highly sensitive to changes in the local electronic environment, which are often perturbed upon ligand binding. pnas.orgnih.gov
By tracking the chemical shift changes of the labeled histidine residue(s) in a series of ¹H-¹⁵N or ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra at different ligand concentrations, a binding curve can be generated. The change in chemical shift (Δδ) is plotted against the molar ratio of the ligand to the protein. This binding isotherm can then be fitted to a specific binding model to calculate the dissociation constant (Kd), which is a measure of the binding affinity.
The process typically involves:
Acquiring a reference spectrum of the ¹⁵N or ¹³C-labeled protein in the absence of the ligand.
Adding successive aliquots of a concentrated, unlabeled ligand solution to the protein sample.
Recording a spectrum after each addition to observe the progressive shift of the histidine resonance signals.
The observed chemical shift (δ_obs) is a weighted average of the shifts of the free (δ_free) and bound (δ_bound) states. The fraction of protein in the bound state can be determined from these shifts, which directly relates to the binding constant. cmu.edu The use of fully labeled histidine simplifies spectra and resolves ambiguity, ensuring that the observed changes can be confidently attributed to the histidine residue's interaction with the ligand. meihonglab.comacs.org
Table 1: Representative Data from an NMR Titration Experiment This table simulates the change in the ¹⁵N chemical shift of a specific histidine residue in a protein upon titration with a ligand, which can be used to determine the binding constant.
| Ligand Concentration (μM) | ¹⁵N Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ ppm) |
| 0 | 124.70 | 0.00 |
| 10 | 124.85 | 0.15 |
| 25 | 125.08 | 0.38 |
| 50 | 125.45 | 0.75 |
| 100 | 125.90 | 1.20 |
| 250 | 126.35 | 1.65 |
| 500 | 126.55 | 1.85 |
| 1000 | 126.60 | 1.90 |
Note: Data are hypothetical and for illustrative purposes.
Mapping Binding Interfaces and Allosteric Sites
Identifying the precise location of a ligand binding site or a remote allosteric site on a protein is crucial for understanding its mechanism of action. Isotopic labeling with compounds like L-Histidine (¹³C₆, D₅, ¹⁵N₃) is instrumental for this purpose using NMR spectroscopy. The most common technique is Chemical Shift Perturbation (CSP), also known as chemical shift mapping. nih.gov When a ligand binds, it induces changes in the local magnetic environment of nearby amino acid residues, causing their NMR resonance peaks to shift. By incorporating labeled histidine, any significant shifts in its specific signals upon ligand addition indicate that this residue is at or near the binding interface.
The procedure involves comparing the ¹H-¹⁵N HSQC spectrum of the free protein with that of the protein-ligand complex. Residues experiencing the largest chemical shift changes are mapped onto the protein's 3D structure to outline the binding surface. pnas.orgdntb.gov.ua Histidine is often found in these critical regions, and its labeled signals serve as clear reporters.
Furthermore, this method can reveal allosteric effects. If a histidine residue that is distant from the primary binding site shows significant chemical shift perturbation, it suggests that ligand binding induces a conformational change that propagates through the protein structure to this remote site. This is a hallmark of allosteric regulation. pnas.org Advanced techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used with ¹³C-labeled histidine to measure through-space distances between the histidine's protons and protons on the bound ligand, providing direct, high-resolution structural information of the binding pose.
Solid-State NMR Spectroscopy for Insoluble Systems
Many biologically important proteins, such as membrane proteins and large protein aggregates like amyloid fibrils, are insoluble and not amenable to study by conventional solution NMR. Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of such non-crystalline, immobile systems. nih.govuniversiteitleiden.nl Isotopic labeling is not just beneficial but often essential for ssNMR. The use of L-Histidine (¹³C₆, D₅, ¹⁵N₃) significantly enhances ssNMR experiments by simplifying complex spectra and enabling the use of specific pulse sequences to probe structure. nih.gov
Uniform ¹³C and ¹⁵N labeling provides the sensitivity needed for multidimensional correlation experiments, which are crucial for resonance assignment—the first step in any structural study. Deuteration (the 'D₅' in the compound name) is particularly critical in ssNMR. It dramatically reduces the dense network of strong ¹H-¹H dipolar couplings that cause severe line broadening in solid samples, leading to much higher spectral resolution and sensitivity in proton-detected experiments. dntb.gov.uamdpi.com
Membrane Protein Structural Biology
Membrane proteins represent a significant fraction of the proteome and are major drug targets, yet their insolubility makes them notoriously difficult to study. ssNMR, in combination with isotopic labeling, has emerged as a key method for determining their structure and dynamics within a native-like lipid bilayer environment. dntb.gov.uanih.govnyu.edu By reconstituting a protein containing L-Histidine (¹³C₆, D₅, ¹⁵N₃) into lipid vesicles, researchers can obtain atomic-level information.
The isotopic labels allow for the measurement of structural restraints. For instance, ¹³C-¹³C and ¹³C-¹⁵N distances can be measured through dipolar coupling-based experiments to define the protein's fold. meihonglab.com Furthermore, in oriented samples (e.g., proteins in aligned bicelles), ssNMR can determine the orientation of specific secondary structure elements relative to the membrane normal. nih.gov The deuteration of the histidine side chain helps to isolate the remaining protons, allowing for cleaner measurements of their chemical shifts and couplings, which are sensitive to the local structure and hydrogen bonding within the transmembrane domains. nih.govarizona.edu
Supramolecular Assemblies
ssNMR is uniquely suited for studying the structure of large, non-crystalline supramolecular assemblies, such as amyloid fibrils or large multimeric enzymes. These assemblies are often held together by extensive intermolecular interfaces. Identifying the residues that form these contact points is key to understanding the assembly's stability and function.
By preparing a sample containing a 1:1 mixture of two protein variants—one labeled with ¹³C/¹⁵N (e.g., containing L-Histidine (¹³C₆, D₅, ¹⁵N₃)) and the other unlabeled—researchers can use ssNMR to specifically detect intermolecular contacts. figshare.com Experiments designed to measure ¹³C-¹³C dipolar couplings will only generate a signal if a labeled carbon atom in one monomer is in close spatial proximity (typically < 1 nm) to a labeled carbon in another monomer. This allows for the direct identification of the residues, including histidines, that mediate the protein-protein interactions within the supramolecular structure. This approach provides invaluable data for building accurate models of these complex assemblies.
pH-Dependent Chemical Shift Analysis for Histidine Residues
The imidazole side chain of histidine has a pKa value typically ranging from 6.0 to 7.0, allowing it to exist in either a neutral or a positively charged (protonated) state at physiological pH. bmrb.io This property makes histidine a key player in pH-sensing and acid-base catalysis in many proteins. The ¹³C and ¹⁵N chemical shifts of the histidine imidazole ring are exquisitely sensitive to its protonation state and tautomeric form (Nδ1-H vs. Nε2-H in the neutral state). pnas.orgnih.govresearchgate.net
By using L-Histidine (¹³C₆, ¹⁵N₃), researchers can perform pH titration experiments monitored by NMR to determine the precise pKa of individual histidine residues within a protein. nih.govcmu.edu A series of ¹H-¹⁵N or ¹H-¹³C HSQC spectra are recorded over a range of pH values. Plotting the chemical shift of a specific histidine nucleus (e.g., ¹⁵Nδ1 or ¹⁵Nε2) versus pH yields a sigmoidal titration curve. The inflection point of this curve corresponds to the pKa value. nih.govmnstate.edu
Deviations of a histidine's pKa from its intrinsic value in a simple peptide provide detailed information about its local microenvironment within the protein, such as its proximity to other charged groups, its burial within a hydrophobic core, or its participation in a hydrogen bond. pnas.orgnih.gov This method, enhanced by the spectral resolution and sensitivity afforded by isotopic labeling, is a powerful tool for probing protein structure, function, and electrostatic interactions. nih.govcancer.gov
Table 2: pH Dependence of Histidine Imidazole ¹⁵N Chemical Shifts This table shows typical ¹⁵N chemical shifts for the two nitrogen atoms in the imidazole ring of a histidine residue at different protonation states, illustrating the sensitivity of the measurement.
| Protonation State | pH Range | ¹⁵Nδ1 Chemical Shift (ppm) | ¹⁵Nε2 Chemical Shift (ppm) |
| Protonated (Cationic) | < 5.5 | ~175 | ~175 |
| Neutral (Tautomer τ, Nδ1-H) | > 7.5 | ~205 | ~150 |
| Neutral (Tautomer π, Nε2-H) | > 7.5 | ~150 | ~205 |
Note: Values are approximate and can vary based on the local protein environment. The observed shifts in the titration range (pH ~5.5-7.5) would be a population-weighted average of the protonated and one of the neutral states. pnas.orgnih.gov
Mass Spectrometry (MS) Based Methodologies
The incorporation of multiple stable isotopes—carbon-13 (¹³C), deuterium (D), and nitrogen-15 (¹⁵N)—into the L-histidine molecule creates a heavy version of the amino acid. This heavy L-histidine is chemically identical to its natural counterpart but possesses a significantly greater mass. This mass difference is the cornerstone of its utility in mass spectrometry (MS), a technique that measures the mass-to-charge ratio of ions. When a sample containing both the natural (light) and the labeled (heavy) histidine is analyzed, the mass spectrometer can distinguish between the two forms. This allows the labeled compound to be used as a tracer or an internal standard in complex biological samples. medchemexpress.commedchemexpress.com Its applications are particularly prominent in the fields of proteomics and metabolomics for both quantitative and qualitative analyses. isotope.comisotope.comisotope.com
Quantitative Proteomics Using Stable Isotope Labeling
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Stable isotope labeling is a key strategy in this field, and labeled amino acids are fundamental to many of these methods. By introducing a "heavy" amino acid into cell culture or using it as a spike-in standard, researchers can accurately quantify changes in protein expression or abundance.
In mass spectrometry, variations in sample preparation and instrument response can lead to inaccuracies in quantification. An ideal internal standard co-elutes with the analyte of interest and experiences the same experimental variations, thus allowing for normalization and accurate measurement. sigmaaldrich.com L-Histidine:HCl:H2O (13C6, D5, 15N3) is an excellent internal standard for the quantification of natural L-histidine and histidine-containing peptides. sigmaaldrich.comlumiprobe.com
Because its chemical properties are virtually identical to the unlabeled form, it compensates for matrix effects, ion suppression, and variability in instrument signal. sigmaaldrich.com When a known amount of the heavy-labeled histidine is added to a biological sample, the ratio of the MS signal intensity of the endogenous (light) analyte to the heavy standard allows for precise quantification. This approach can be used for both relative quantification (comparing protein levels between different samples) and absolute quantification (determining the exact amount of a protein). nih.gov
Table 1: Advantages of Using L-Histidine (13C6, D5, 15N3) as an Internal Standard in MS
| Feature | Benefit |
| Identical Chemical Behavior | Co-elutes with the unlabeled analyte, ensuring it is subjected to the same experimental conditions. |
| Distinct Mass | Easily distinguished from the natural analyte by the mass spectrometer, preventing signal overlap. |
| High Isotopic Purity | Minimizes interference from lower-mass isotopes, leading to more accurate measurements. sigmaaldrich.com |
| Correction for Variability | Normalizes for inconsistencies in sample preparation, injection volume, and instrument response. sigmaaldrich.com |
| Improved Accuracy & Precision | Enables highly reliable relative and absolute quantification of histidine-containing molecules. nih.gov |
Protein turnover, the balance between protein synthesis and degradation, is a fundamental cellular process that maintains protein homeostasis. nih.gov Dynamic Stable Isotope Labeling by Amino Acids in Cell Culture (dynamic SILAC) is a powerful MS-based technique used to measure protein turnover rates on a proteome-wide scale. nih.gov In a typical dynamic SILAC experiment, cells are "pulsed" by switching the cell culture medium to one containing a heavy-labeled essential amino acid, such as L-Histidine (13C6, D5, 15N3). nih.govnih.gov
As new proteins are synthesized, they will incorporate this heavy amino acid. By collecting samples at different time points and analyzing them with mass spectrometry, researchers can measure the ratio of heavy to light (pre-existing) forms of each peptide. This ratio increases over time as more proteins are newly synthesized with the heavy label. The rate of this incorporation is used to calculate the synthesis rate, and by extension, the turnover rate or half-life for thousands of proteins simultaneously. nih.govbiorxiv.org
Studies using dynamic SILAC with other labeled amino acids have successfully determined the half-lives of thousands of proteins in various cell types, revealing that protein turnover is a highly regulated process. For instance, research in non-dividing primary cells has shown that core structural proteins like histones and lamins have very long half-lives, while regulatory proteins can turn over much more rapidly. nih.gov
Table 2: Representative Protein Half-Life Data from Dynamic SILAC Studies
| Protein | Cell Type | Average Half-Life (Hours) |
| Histone H2B type 1-C/E/F/G/I | B-cells | 2242 |
| Histone H2B type 1-C/E/F/G/I | NK cells | 2741 |
| Histone H2B type 1-C/E/F/G/I | Hepatocytes | 18 |
| Lamin-B1 | B-cells | 1552 |
| Lamin-B1 | NK cells | 3215 |
| Lamin-B1 | Hepatocytes | 388 |
| This table presents example data from dynamic SILAC experiments to illustrate the types of findings generated. The specific labeled amino acids used in this particular study were Arginine and Lysine, but the principle is directly applicable to L-Histidine. nih.gov |
Metabolomics Applications (Targeted and Untargeted)
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. sigmaaldrich.com It can be approached in two ways: untargeted metabolomics, which aims to measure as many metabolites as possible to generate hypotheses, and targeted metabolomics, which focuses on quantifying a specific group of known metabolites. sigmaaldrich.comnih.gov L-Histidine (13C6, D5, 15N3) is valuable in both approaches, serving as a tracer to follow metabolic pathways and as a standard for accurate quantification. isotope.com
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a highly sensitive technique used to measure the isotopic ratios (e.g., ¹³C/¹²C or ¹⁵N/¹⁴N) of specific compounds in a sample. ucdavis.edu When a labeled substrate like L-Histidine (13C6, D5, 15N3) is introduced into a biological system, IRMS can be used to trace the path of the labeled carbon and nitrogen atoms as they are incorporated into other molecules.
In this method, amino acids are first chemically derivatized to make them volatile for gas chromatography. The GC separates the compounds, which are then combusted into simple gases (e.g., CO₂ and N₂). These gases enter the IRMS, which precisely measures their isotope ratios. ucdavis.edu This allows researchers to map metabolic pathways and understand how different conditions affect nutrient utilization. The high enrichment of ¹³C and ¹⁵N in the labeled histidine makes it an excellent tracer for such studies.
Table 3: Technical Parameters for Amino Acid Analysis by GC-C-IRMS
| Parameter | Specification |
| Instrumentation | Thermo Trace GC coupled to a Delta V Advantage IRMS via a GC IsoLink II interface. ucdavis.edu |
| Derivatization | N-acetyl methyl esters (NACME). ucdavis.edu |
| Combustion Reactor | NiO tube with CuO and NiO wires at 1000 °C. ucdavis.edu |
| GC Column | Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film). ucdavis.edu |
| Limit of Quantification | > 10 V-s for δ¹³C; > 1 V-s for δ¹⁵N. ucdavis.edu |
| Measurement Uncertainty | Typically below ± 1‰. ucdavis.edu |
High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Fourier Transform Ion Cyclotron Resonance (FTICR), provide extremely accurate mass measurements (often with less than 5 ppm error). nih.govuniversiteitleiden.nl This high mass accuracy is critical in metabolomics for confidently identifying unknown compounds by calculating their elemental formula. nih.govspringernature.com
In untargeted metabolomics, thousands of features are detected in a biological sample. nih.gov The use of an internal standard like L-Histidine (13C6, D5, 15N3) helps to verify instrument performance and mass accuracy during the analysis. Furthermore, in targeted analyses, HRMS can be used to quantify L-histidine and its metabolites with very high specificity, distinguishing them from other molecules with similar masses. nih.gov The combination of chromatographic retention time and highly accurate mass measurement provides definitive identification and quantification of metabolites. springernature.com
Table 4: Comparison of High-Resolution Mass Spectrometry Platforms
| Platform | Typical Resolution | Key Advantage | Application Example |
| Quadrupole Time-of-Flight (Q-TOF) | 40,000 - 60,000 | High sensitivity and fast scan speeds. | Untargeted metabolomic profiling of biofluids. nih.gov |
| Orbitrap | 60,000 - 500,000 | High resolution and high throughput capability. | Large-scale clinical and environmental metabolomics. nih.gov |
| Fourier Transform Ion Cyclotron Resonance (FTICR) | > 1,000,000 | Extremely high mass accuracy and resolution. | Unambiguous identification of novel metabolite biomarkers. universiteitleiden.nl |
Applications in Biochemical Pathway Elucidation and Metabolic Flux Analysis Mfa
Tracing Carbon, Nitrogen, and Hydrogen Flux through Metabolic Networks
The unique isotopic signature of L-HISTIDINE:HCL:H2O (13C6,D5,15N3) enables the simultaneous tracing of carbon, nitrogen, and hydrogen atoms as they are incorporated into various metabolites. nih.gov This multi-element labeling provides a comprehensive view of metabolic routes and interconnections that would be difficult to obtain with single-isotope tracers.
Isotope labeling in MFA relies on introducing a nutrient, such as L-histidine, that has been enriched with stable isotopes into a biological system. chempep.comnih.gov As the cells metabolize this labeled nutrient, the isotopes become incorporated into downstream metabolites. By analyzing the mass distribution of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the pathways through which the atoms have traveled and the relative activity of different metabolic routes. nih.govyoutube.com The choice of the labeled nutrient and the specific labeling pattern is crucial and depends on the metabolic pathways being investigated. nih.gov
While histidine itself is an amino acid, its metabolic breakdown products can enter central carbon metabolism. wikipedia.org The labeled carbon atoms from L-HISTIDINE:HCL:H2O (13C6,D5,15N3) can be traced as they are incorporated into intermediates of glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway. nih.govmdpi.com This allows for the quantification of the contribution of histidine catabolism to these core energy-producing and biosynthetic pathways. For example, the degradation of histidine can eventually lead to the formation of glutamate (B1630785), which can then be converted to α-ketoglutarate, a key intermediate in the TCA cycle. wikipedia.org By tracking the ¹³C label, the flux from histidine to the TCA cycle can be determined.
The use of heavily labeled substrates like L-HISTIDINE:HCL:H2O (13C6,D5,15N3) can also lead to the discovery of new or unexpected biochemical transformations. creative-proteomics.comnih.gov By following the isotopic signature, researchers may identify metabolites with labeling patterns that cannot be explained by known pathways, suggesting the existence of novel enzymatic reactions or metabolic routes. nih.gov This approach is particularly valuable in studying the metabolism of less-characterized organisms or in understanding how metabolic pathways are rewired in disease states like cancer. creative-proteomics.com
Quantitative Analysis of Metabolic Pathway Activities and Fluxes
Beyond simply identifying pathways, isotope labeling with compounds like L-HISTIDINE:HCL:H2O (13C6,D5,15N3) allows for the precise quantification of the rates of metabolic reactions. creative-proteomics.comchempep.comnih.govmdpi.comnih.gov This quantitative data is essential for building accurate models of cellular metabolism.
By measuring the isotopic enrichment of various metabolite pools, researchers can determine the relative contributions of different substrates to their formation. creative-proteomics.commdpi.com For instance, the labeling pattern in glutamate can reveal the proportion that is derived from histidine versus other sources. This allows for a detailed delineation of metabolic fluxes, providing a quantitative map of how nutrients are processed and allocated within the cell. mdpi.com
In complex biological samples, it can be challenging to distinguish true metabolites from analytical noise or contaminants. Isotope labeling provides a definitive way to identify biologically derived compounds. creative-proteomics.com Metabolites that incorporate the ¹³C, ¹⁵N, and D labels from L-HISTIDINE:HCL:H2O (13C6,D5,15N3) are unequivocally identified as products of cellular metabolism, increasing the confidence in metabolite identification and quantification. creative-proteomics.com
Research Findings Summary
| Application Area | Key Findings | Significance | Citations |
| Metabolic Flux Analysis (MFA) | Stable isotope labeling is a cornerstone of MFA, enabling the quantification of intracellular reaction rates. | Provides a dynamic view of cellular metabolism that is not achievable with static metabolite measurements. | creative-proteomics.comchempep.comnih.govmdpi.comnih.gov |
| Central Carbon Metabolism | Labeled amino acids, upon degradation, can be traced into key pathways like the TCA cycle, revealing their contribution to cellular energy and biosynthesis. | Quantifies the interconnectivity between amino acid metabolism and central carbon pathways. | nih.govwikipedia.orgmdpi.com |
| Novel Pathway Discovery | Unexpected labeling patterns in metabolites can indicate the presence of previously unknown biochemical reactions. | Expands our fundamental understanding of metabolism and can identify new targets for therapeutic intervention. | creative-proteomics.comnih.gov |
| Quantitative Analysis | Isotopic enrichment data allows for the calculation of specific metabolic fluxes and the relative activity of different pathways. | Enables the construction of predictive models of metabolism and the identification of metabolic bottlenecks. | creative-proteomics.comchempep.comnih.govmdpi.comnih.govisotope.com |
Specific Biosynthetic Route Elucidation Involving L-Histidine (13C6, D5, 15N3)
Stable isotope tracers are indispensable for mapping metabolic networks. By introducing a "heavy" labeled compound into a biological system, scientists can follow the incorporation of the labeled atoms into downstream metabolites, thereby confirming and quantifying metabolic pathways.
The L-Histidine Biosynthetic Pathway (e.g., in E. coli, S. typhimurium)
The biosynthesis of L-histidine is a well-conserved, yet complex, ten-step enzymatic pathway found in bacteria, archaea, lower eukaryotes, and plants, but not in animals, making it an essential amino acid for humans. Decades of research, primarily in model organisms like Escherichia coli and Salmonella typhimurium, have revealed that this unbranched pathway begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and ATP. nih.govplos.org
The use of a fully labeled substrate like L-Histidine (13C6, D5, 15N3) is central to Metabolic Flux Analysis (MFA) studies of this pathway. In a typical experiment, the labeled histidine is added to the growth medium. Through the action of various enzymes, the labeled carbon, nitrogen, and deuterium (B1214612) atoms are incorporated into the cell's metabolic network. By using mass spectrometry to analyze the mass isotopomer distribution in histidine and its downstream metabolites, researchers can quantify the flux, or rate of turnover, through each step of the biosynthetic pathway. nih.govresearchgate.net This provides a dynamic view of how the cell regulates histidine production in response to environmental changes or genetic modifications. nih.govnih.gov
For instance, one of the key intermediates in the pathway is 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which links histidine biosynthesis to the de novo purine (B94841) synthesis pathway. researchgate.net By tracing the flow of 13C and 15N atoms from the labeled histidine precursor, researchers can precisely quantify the partitioning of metabolites between these two crucial pathways.
Table 1: Key Enzymatic Steps in the L-Histidine Biosynthetic Pathway
| Step | Enzyme (Gene) | Reaction |
| 1 | ATP-phosphoribosyltransferase (HisG) | Condensation of ATP and PRPP. |
| 2 | Phosphoribosyl-ATP pyrophosphatase (HisE) | Hydrolysis of phosphoribosyl-ATP. |
| 3 | Phosphoribosyl-AMP cyclohydrolase (HisI) | Ring opening of the adenine (B156593) moiety. |
| 4 | N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide isomerase (HisA) | Isomerization of the ribose chain. |
| 5 | Glutamine amidotransferase (HisH) | Formation of imidazole (B134444) glycerol (B35011) phosphate and AICAR. |
| 6 | Imidazoleglycerol-phosphate dehydratase (HisB) | Dehydration of imidazole glycerol phosphate. |
| 7 | L-histidinol-phosphate aminotransferase (HisC) | Transamination reaction. |
| 8 | Histidinol-phosphate phosphatase (HisB) | Dephosphorylation of histidinol (B1595749) phosphate. |
| 9 | Histidinol dehydrogenase (HisD) | First oxidation of histidinol. |
| 10 | Histidinol dehydrogenase (HisD) | Second oxidation to form L-histidine. |
Participation in Secondary Metabolite Biosynthesis (e.g., Roquefortine)
Beyond its role in primary metabolism, L-histidine is a building block for a variety of secondary metabolites, which are specialized compounds not essential for growth but often important for ecological interactions or virulence. One such metabolite is roquefortine C, a mycotoxin produced by several species of the fungus Penicillium, including P. chrysogenum and P. roqueforti, the latter being famous for its use in blue cheese production. nih.govmdpi.com
The biosynthesis of roquefortine C begins with the condensation of L-histidine and L-tryptophan by a large enzyme called a nonribosomal peptide synthetase (NRPS), specifically RoqA. nih.govplos.org This initial step forms the diketopiperazine histidyltryptophanyldiketopiperazine (HTD). Subsequent enzymatic steps, including prenylation and dehydrogenation, modify this core structure to produce roquefortine C. nih.govmdpi.com
Feeding studies using isotopically labeled precursors are crucial for confirming such pathways. By supplying a culture of P. chrysogenum with L-Histidine (13C6, D5, 15N3), researchers can use MS to detect the incorporation of all nine heavy atoms (6 carbons and 3 nitrogens) into the roquefortine C molecule. This provides definitive evidence that L-histidine is the direct precursor for the histidyl portion of the final product and allows for the elucidation of the complex, and sometimes branched, reaction cascade. nih.govnih.gov
Enzyme Mechanism and Kinetics Studies Using Isotopic Tracers
The unique properties of isotopically labeled compounds make them invaluable for dissecting the intricate details of enzyme function, from identifying key amino acids in the active site to understanding regulatory mechanisms.
Probing Catalytic Residues and Active Site Interactions
Histidine is one of the most versatile amino acid residues in enzyme catalysis. Its imidazole side chain has a pKa near physiological pH (~6.0-7.0), allowing it to act as both a proton donor and acceptor in a wide range of reactions. researchgate.net It is frequently found in the active sites of enzymes, where it can participate in acid-base catalysis, function as a nucleophile, or coordinate with metal cofactors.
Using a fully labeled L-Histidine (13C6, D5, 15N3) incorporated into a protein allows for detailed investigation of a specific histidine residue's role via NMR spectroscopy. The 13C and 15N nuclei are NMR-active, and their signals are distinct from the background of unlabeled atoms. By analyzing the chemical shifts of the labeled atoms, scientists can gain insight into the local electronic environment of the histidine side chain. Changes in these chemical shifts upon substrate or inhibitor binding can map out interactions within the active site and reveal how the enzyme facilitates the chemical reaction. This technique is powerful for identifying which of a protein's many histidine residues is directly involved in catalysis. researchgate.net
Determination of Kinetic Parameters (e.g., Km, kcat) with Labeled Substrates
Determining an enzyme's kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat), is fundamental to understanding its efficiency and substrate affinity. The Km reflects the substrate concentration at which the reaction rate is half of its maximum, while kcat (the turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
The use of a heavy labeled substrate like L-Histidine (13C6, D5, 15N3) enables highly sensitive and specific kinetic assays, particularly within complex biological mixtures like cell lysates or serum. In these assays, the enzyme reaction is initiated by adding the labeled substrate. The reaction can be monitored over time by taking samples and analyzing them with liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer can be set to specifically detect the heavy, labeled substrate and its corresponding heavy, labeled product, ignoring the thousands of other molecules present in the sample. This eliminates interference from endogenous, unlabeled (light) histidine that might be present. By plotting the rate of product formation against various concentrations of the labeled substrate, a precise Michaelis-Menten curve can be generated, from which Vmax and Km can be accurately calculated. The kcat value can then be derived if the total enzyme concentration is known.
Table 2: Conceptual Data for a Kinetic Assay Using a Labeled Substrate
| [L-Histidine (13C6,D5,15N3)] (µM) | Initial Velocity (µM/min) |
| 5 | 0.48 |
| 10 | 0.83 |
| 20 | 1.30 |
| 50 | 2.17 |
| 100 | 2.86 |
| 200 | 3.57 |
This table represents hypothetical data to illustrate the principle. The initial rates of formation of the "heavy" product are measured at different concentrations of the "heavy" substrate.
Investigating Allosteric Regulation Mechanisms
Allosteric regulation is a critical biological control mechanism where the binding of a molecule (an allosteric effector) to one site on a protein influences the activity at another site, typically the active site. The first enzyme in the histidine biosynthetic pathway, ATP-phosphoribosyltransferase (HisG), is a classic example of an allosterically regulated enzyme; it is inhibited by the pathway's end-product, L-histidine. nih.gov
Isotopically labeled L-histidine is a superb tool for studying these regulatory interactions. Using NMR spectroscopy, researchers can observe the binding of labeled L-histidine to the allosteric site of an enzyme like HisG. This can be done by monitoring the chemical shifts of the labeled histidine itself (ligand-observe NMR) or by observing the changes in the NMR spectrum of the protein upon binding of the labeled ligand. These chemical shift perturbations can be mapped onto the protein's structure to precisely identify the amino acid residues that form the allosteric binding pocket. Furthermore, techniques like Isothermal Titration Calorimetry (ITC) with labeled histidine can directly measure the binding affinity and thermodynamics of the allosteric interaction, providing a complete picture of the regulatory mechanism. nih.gov
Investigation of Nutrient Uptake and Transport Research
Understanding how cells and organisms absorb and transport essential nutrients like amino acids is fundamental to physiology and medicine. Stable isotope-labeled compounds are invaluable in these studies as they allow for the direct measurement of transport rates and the characterization of transporter proteins.
A significant example of this application is the functional characterization of the human peptide/histidine transporter 1 (PHT1), also known as SLC15A4. In a study using stably transfected Madin-Darby canine kidney (MDCK) cells, researchers utilized deuterated L-histidine (d3-L-histidine) to investigate the transport properties of PHT1. nih.gov By measuring the uptake of d3-L-histidine into the cells, they were able to determine the transporter's affinity for histidine and its pH-dependence. nih.gov
The study successfully established a cell model to evaluate the function of hPHT1 in vitro and confirmed that it is a high-affinity transporter for histidine. nih.gov The use of a stable isotope-labeled substrate was critical for this research as it enabled sensitive and specific quantification of histidine transport, free from interference from endogenous, unlabeled histidine. Furthermore, the researchers were able to investigate the inhibition of histidine transport by other compounds, providing insights into the transporter's substrate specificity. nih.gov
The use of a more heavily labeled compound like L-HISTIDINE:HCL:H2O (13C6,D5,15N3) in similar studies could provide even greater sensitivity and allow for more complex experimental designs, such as dual-label experiments to simultaneously track different nutrient fluxes.
Table 2: Research Findings on Nutrient Uptake and Transport Using Labeled Histidine
| Transporter | Cell Line | Labeled Substrate | Key Findings |
| Human Peptide/Histidine Transporter 1 (hPHT1) | Madin-Darby canine kidney (MDCK) cells | d3-L-histidine | hPHT1 is a high-affinity transporter for L-histidine with a Km of 16.3 ± 1.9 µM. The transport is pH-dependent, with optimal uptake at pH 6.5. nih.gov |
Computational Approaches and Theoretical Modeling of Isotopic Effects
Metabolic Network Reconstruction and Flux Balance Analysis (FBA)
Metabolic network reconstructions are comprehensive maps of all known metabolic reactions within an organism. researchgate.netnih.gov Flux Balance Analysis (FBA) is a computational method used to predict the flow of metabolites—or flux—through these networks. nih.govwikipedia.org While powerful, standard FBA is based on stoichiometry and an assumed cellular objective (like maximizing growth) and often cannot resolve fluxes through parallel or cyclical pathways. nih.govnih.gov
Incorporating data from stable isotope labeling experiments significantly enhances the predictive power of FBA. acs.orgyoutube.com By introducing a tracer like ¹³C₆,¹⁵N₃-labeled histidine, researchers can add concrete experimental constraints to the model. The pattern of ¹³C and ¹⁵N incorporation into downstream metabolites, measured by mass spectrometry, provides direct evidence of pathway activity. acs.orgmedchemexpress.com This helps to validate and refine the reconstructed network and provides more accurate flux predictions than FBA alone. frontiersin.org Although FBA itself does not directly use the labeling data in its core algorithm, the results from isotope-assisted studies are crucial for constraining the solution space and improving model accuracy. nih.govacs.org
Isotope-Assisted Metabolic Flux Analysis (iMFA) Modeling
Isotope-assisted Metabolic Flux Analysis (iMFA) is a more advanced technique that directly integrates isotopic labeling data into its computational framework to quantify intracellular reaction rates. nih.govnih.govresearchgate.net This method is exceptionally powerful for elucidating complex metabolic phenotypes in both normal and disease states. nih.govresearchgate.net
The core principle of iMFA is to use a metabolic model to simulate the flow of isotopic labels through the network and then to find the set of fluxes that best explains the experimentally measured labeling patterns of intracellular metabolites. nih.govnih.gov A comprehensively labeled tracer like L-HISTIDINE:HCL:H2O (¹³C₆,D₅,¹⁵N₃) is ideal for iMFA. The presence of both ¹³C and ¹⁵N allows for the simultaneous quantification of carbon and nitrogen fluxes, providing a more holistic view of amino acid biosynthesis and catabolism. nih.gov
Algorithms for Flux Quantification from Labeling Data
Quantifying metabolic fluxes from isotopic labeling data is a complex computational problem. nih.gov The process begins with measuring the mass isotopomer distributions (MIDs) of key metabolites, often protein-derived amino acids, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). uminho.ptnih.govcreative-proteomics.com An MID is a vector that describes the fraction of a metabolite pool containing 0, 1, 2, or more heavy isotopes. nih.govuminho.pt
Specialized software uses iterative algorithms to solve this problem. nih.gov The inputs are the metabolic network map (including atom transitions for each reaction), the isotopic composition of the tracer, and the experimentally measured MIDs. nih.govresearchgate.net The algorithm then adjusts the flux values in the model until the difference between the simulated MIDs and the experimental MIDs is minimized. nih.gov This optimization process reveals the most likely set of fluxes that produced the observed labeling patterns. nih.gov
Design of Optimal Isotopic Labeling Experiments for MFA
The precision of the determined fluxes heavily depends on the design of the labeling experiment, particularly the choice of isotopic tracer. researchgate.netnih.gov Computational simulations performed in silico are now a standard approach for selecting the optimal tracer or combination of tracers to resolve specific fluxes of interest. researchgate.netnih.gov
The choice of tracer must provide the maximum amount of information for the pathways being studied. vanderbilt.edunih.gov For instance, a tracer like [1,2-¹³C₂]glucose is highly effective for studying glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while a fully labeled compound like U-¹³C₆-glucose provides broader labeling across the central carbon metabolism. vanderbilt.edunih.gov A multi-isotope tracer like ¹³C₆,¹⁵N₃-histidine is chosen when the goal is to resolve complex, interconnected pathways of carbon and nitrogen metabolism, such as those involving amino acid synthesis and degradation. nih.gov The optimal design considers the network structure, the expected flux values, and the analytical measurements available to ensure the highest possible resolution for the fluxes of interest. nih.govnih.gov
Molecular Dynamics (MD) Simulations with Isotopically Labeled Residues
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. fu-berlin.denih.gov By simulating proteins at an atomic level, MD can provide detailed insights into their conformational dynamics, stability, and function. frontiersin.orgyoutube.com
Introducing isotopically labeled amino acid residues into these simulations, while not changing the fundamental chemistry, can be used to model and interpret experiments that are sensitive to isotopic substitution, such as certain types of NMR spectroscopy or neutron scattering. The heavier mass of isotopes like ¹³C, ¹⁵N, and especially ²H can subtly alter vibrational frequencies and interaction dynamics, which can be computationally modeled.
Exploring Conformational Landscapes and Dynamics
A protein's function is intrinsically linked to its ability to change shape and move. nih.govnih.gov MD simulations can explore the vast landscape of possible conformations a protein or peptide can adopt. mit.edunih.gov These simulations reveal how a protein like one containing histidine might flex, bend, and interact with other molecules.
Isotopic labeling is particularly relevant when MD simulations are used in conjunction with experimental techniques that measure dynamics. For example, hydrogen-deuterium exchange (HDX) mass spectrometry measures how quickly backbone amide hydrogens swap with deuterium (B1214612) from the solvent. nih.gov MD simulations can help interpret HDX data by providing a structural context for the observed exchange rates, linking them to specific conformational states and fluctuations. While L-HISTIDINE:HCL:H2O (¹³C₆,D₅,¹⁵N₃) labels the side chain and backbone with multiple isotopes, the principles of using MD to understand isotope-dependent dynamics apply. The heavier deuterium atoms can lead to a measurable kinetic isotope effect, slightly slowing down dynamic motions, which can be both modeled and experimentally verified.
Analysis of Isotope Effects on Protein Structure and Stability
While isotopic substitution is generally assumed to have a minimal impact on protein structure, subtle effects do exist. nih.gov The increased mass of deuterium, for instance, can lead to stronger hydrogen bonds (the "Ubbelohde effect"), which can marginally increase the stability of a protein's folded structure.
The stable, heavy-isotope labeling of L-Histidine in the form of L-HISTIDINE:HCL:H2O (13C6,D5,15N3) provides a powerful tool for investigating molecular structure and reaction dynamics, particularly when combined with computational chemistry. Quantum chemical calculations are essential for interpreting experimental data derived from this isotopologue, offering profound insights into spectroscopic parameters and the subtle energetic differences that govern reaction rates. These theoretical models allow researchers to dissect complex biological processes at a level of detail that is often inaccessible through experimentation alone.
Prediction of NMR Chemical Shifts and Coupling Constants
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the Nuclear Magnetic Resonance (NMR) parameters for complex molecules like isotopically labeled histidine. nih.gov The heavy labeling in L-HISTIDINE:HCL:H2O (13C6,D5,15N3), where all carbons are ¹³C and all nitrogens are ¹⁵N, makes it an ideal subject for heteronuclear NMR experiments designed to probe protein structure and function. isotope.comisotope.com
A key application of these predictive calculations is the determination of the protonation and tautomeric state of the histidine imidazole (B134444) ring. nih.gov The pKa of the imidazole side chain is close to physiological pH, allowing it to exist in a positively charged, protonated state (His+) or one of two neutral tautomeric forms: π (proton on Nδ1) and τ (proton on Nε2). nih.govsigmaaldrich.com Each state exhibits a unique electronic structure, which in turn governs the chemical shifts of the nearby ¹³C and ¹⁵N nuclei. nih.govnih.gov
By computationally modeling the different possible states of histidine and calculating their expected NMR chemical shifts, researchers can compare these theoretical values with experimental data obtained from NMR spectroscopy. nih.gov This comparison allows for the unambiguous assignment of the ionization state of specific histidine residues within a protein's active site or hydrophobic core. nih.govnih.gov Solid-state MAS NMR is a particularly viable technique for this purpose, as the unique combination of ¹⁵N sidechain chemical shifts provides a clear signature for each tautomer. nih.gov
The table below illustrates the characteristic differences in ¹³C and ¹⁵N chemical shifts that allow for the differentiation of histidine's ionization states, a distinction sharpened by computational predictions.
| Histidine State | Key Nucleus | Typical Chemical Shift Range (ppm) | Comments |
|---|---|---|---|
| Protonated (His+) | ¹³Cδ2 | ~129-131 | Both nitrogen atoms are protonated, leading to a distinct electronic environment compared to the neutral forms. nih.gov |
| ¹⁵Nδ1 / ¹⁵Nε2 | ~200-210 | ||
| Neutral Tautomer (τ, Nε2-H) | ¹³Cδ2 | ~134-136 | The chemical environment of the ring carbons and nitrogens shifts significantly upon deprotonation. The specific tautomer can be identified by the large shift difference in the nitrogen signals. nih.govnih.gov |
| ¹⁵Nδ1 / ¹⁵Nε2 | Nδ1: ~170-180 Nε2: ~230-240 | ||
| Neutral Tautomer (π, Nδ1-H) | ¹³Cδ2 | ~138-140 | The positions of the protonated and unprotonated nitrogen are swapped relative to the τ tautomer, resulting in a mirrored pattern of nitrogen chemical shifts. nih.gov |
| ¹⁵Nδ1 / ¹⁵Nε2 | Nδ1: ~230-240 Nε2: ~170-180 |
Understanding Kinetic Isotope Effects in Enzymatic Reactions
The use of heavily labeled substrates like L-HISTIDINE:HCL:H2O (13C6,D5,15N3) is fundamental to the study of kinetic isotope effects (KIEs), which are among the most powerful probes for elucidating enzymatic reaction mechanisms. researchgate.netsemanticscholar.org A KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its heavier isotopes. The deuteration (D5) of the histidine molecule is particularly relevant for studying reactions that involve the cleavage of a carbon-hydrogen (C-H) or nitrogen-hydrogen (N-H) bond, as the mass difference between protium (B1232500) (¹H) and deuterium (²H) is substantial. researchgate.net
Computational modeling is crucial for interpreting experimental KIEs. nih.gov Advanced theoretical approaches, such as combined quantum mechanics and molecular mechanics (QM/MM) potentials, allow for the detailed simulation of bond-breaking and bond-forming processes within the complex environment of an enzyme's active site. nih.gov Furthermore, methods like path integral simulations can be used to incorporate nuclear quantum effects, such as tunneling, which are often significant in hydrogen transfer reactions. researchgate.netnih.govacs.org
The table below summarizes findings from studies on enzymes where KIEs, often involving histidine, have provided key mechanistic insights through a combination of experimental and computational approaches.
| Enzyme System | Reaction / Isotope Studied | Computational Method | Mechanistic Insight from KIE Studies |
|---|---|---|---|
| Nitroalkane Oxidase | Primary and Secondary KIEs (H/D) | QM/MM, Path Integral FEP nih.gov | The enzymatic reaction exhibits enhanced quantum tunneling compared to the uncatalyzed reaction in water. nih.gov |
| Carbonic Anhydrase II | Proton transfer via His residue (H/D) | SCC-DFTB, Direct Dynamics acs.org | Demonstrated that proton transfer along a two-water bridge connecting zinc-bound water and histidine occurs via a concerted tunneling mechanism. acs.org |
| Histidine Ammonia (B1221849) Lyase | Ammonia elimination from Histidine (N-H, C-H) | (Referenced for relevance) nih.gov | Isotopically labeled histidine is used to assess in vivo enzyme activity; KIE studies could elucidate the E1cb or E2 mechanism of ammonia elimination. nih.gov |
| Cysteine Proteases (e.g., Papain) | Solvent Isotope Effect (H₂O/D₂O) on acylation | (Not specified, analysis of fractionation factors) mdpi.com | Inverse solvent KIEs (rate faster in D₂O) are attributed to prototropic tautomerism in the catalytic Cys-His dyad preceding the rate-limiting step. mdpi.com |
Future Perspectives and Emerging Research Directions
Development of Novel Isotopic Labeling Strategies for Complex Biomolecules
The development of innovative isotopic labeling strategies is crucial for studying the structure and dynamics of complex biomolecules like proteins and nucleic acids. utoronto.canih.gov While uniform labeling with isotopes such as ¹⁵N and ¹³C has been instrumental, researchers are now exploring more sophisticated approaches. utoronto.ca For instance, selective labeling of specific amino acids or even specific atoms within an amino acid can simplify complex NMR spectra and provide more targeted information. utoronto.caunl.pt
One emerging area is the use of precursor molecules to introduce labels into specific residues, such as histidine, to probe their roles in protein function. nih.gov Cell-free expression systems offer a unique advantage in this regard, allowing for the site-specific incorporation of isotopically labeled amino acids. utoronto.ca Furthermore, techniques like Stereo-Array Isotope Labeling (SAIL) are being developed to achieve stereospecific protonation and deuteration of protein side chains, which is particularly useful for NMR studies of large proteins. unl.pt These advanced strategies, when applied with compounds like L-Histidine (13C6, D5, 15N3), will enable more detailed investigations of protein structure, dynamics, and interactions. utoronto.caunl.pt
Integration of L-Histidine (13C6, D5, 15N3) Applications with Multi-Omics Data for Systems Biology
To gain a holistic understanding of biological systems, it is essential to integrate data from various "omics" fields, including genomics, transcriptomics, and proteomics. Stable isotope tracing with molecules like L-Histidine (13C6, D5, 15N3) provides a dynamic layer of information about metabolic fluxes that complements the more static information from other omics data. nih.govcreative-proteomics.com
The future of systems biology lies in the comprehensive integration of these datasets. For example, combining stable isotope-resolved metabolomics (SIRM) with genomic and metaproteomic data can help model the flow of carbon through complex ecosystems like soil. asm.org By linking metabolic flux data with gene expression and protein abundance, researchers can build more accurate and predictive models of cellular behavior. creative-proteomics.com This integrated approach can reveal how genetic variations or environmental perturbations affect metabolic pathways and ultimately the phenotype of an organism.
Advancements in High-Throughput Methodologies for Isotopic Analysis
The increasing scale of metabolomics and proteomics studies necessitates the development of high-throughput analytical methods. chemrxiv.org Traditional liquid chromatography-mass spectrometry (LC-MS) based metabolomics can be limited by long analysis times. nih.gov To address this, new strategies are being developed, such as multiplexed analysis using chemical tags with unique isotopic signatures. chemrxiv.orgresearchgate.net These methods allow for the simultaneous analysis of multiple samples in a single run, significantly increasing throughput. chemrxiv.orgresearchgate.net
For instance, a recently developed method utilizes 96 unique isotopic tags to analyze hundreds of samples in just a few hours. chemrxiv.orgnih.govresearchgate.net Automation in sample preparation and data processing is also a key area of development that will further accelerate isotopic analysis. numberanalytics.com These high-throughput methodologies will be critical for large-scale studies utilizing L-Histidine (13C6, D5, 15N3) to investigate metabolic changes across many different conditions or individuals.
Enhanced Sensitivity and Resolution in Spectroscopic Instrumentation for Trace Analysis
The ability to detect and quantify trace amounts of isotopically labeled molecules is paramount for many biological studies. scispace.comresearchgate.net Continuous advancements in mass spectrometry (MS) are leading to instruments with ever-increasing sensitivity and resolution. scispace.comrsc.org Techniques like multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) and thermal ionization mass spectrometry (TIMS) have become powerful tools for precise isotope ratio measurements. scispace.comresearchgate.net
Furthermore, high-resolution mass spectrometry, such as that achieved with Fourier transform mass spectrometers, is essential for resolving different isotopologues—molecules that differ only in their isotopic composition. nih.govnih.gov This capability is crucial for accurately tracing the metabolic fate of multiple isotopes simultaneously, as is the case with L-Histidine (13C6, D5, 15N3). nih.gov Emerging laser-based methods also show promise for ultrasensitive trace-isotope analysis. osti.gov These instrumental enhancements will enable researchers to study metabolic processes in smaller samples and with greater detail than ever before. scispace.comnih.govoejournal.org
| Technology | Key Advancement | Impact on Isotopic Tracing | Reference |
|---|---|---|---|
| Multi-Collector ICP-MS (MC-ICP-MS) | Simultaneous measurement of multiple isotopes, improved precision and efficiency. | Enables more accurate and faster analysis of isotope ratios for various elements. | numberanalytics.com |
| High-Resolution Mass Spectrometry (e.g., FT-ICR MS, Orbitrap) | Ability to resolve isotopologues with very small mass differences. | Crucial for distinguishing between metabolites labeled with different heavy isotopes (e.g., 13C vs. 2H). | nih.gov |
| Cavity-Enhanced Absorption Spectroscopy | Increased sensitivity for trace gas and isotope measurements. | Allows for the detection of very low concentrations of isotopically labeled gaseous metabolites. | researchgate.net |
| Laser Spectroscopy with Machine Learning | Event-by-event Doppler correction for high-precision measurements of fast, hot isotopes. | Opens opportunities to study short-lived isotopes in challenging environments without cooling. | aps.org |
Exploration of New Biological Systems and Pathways Susceptible to Isotopic Tracing
While isotopic tracing has been extensively used to study central carbon metabolism, its application is expanding to new biological systems and pathways. nih.govnih.gov For example, stable isotope tracing is being used to investigate metabolic reprogramming in cancer, providing insights into tumor growth and potential therapeutic targets. nih.gov The unique properties of histidine, such as its role in proton buffering and metal ion chelation, make L-Histidine (13C6, D5, 15N3) an ideal tracer for exploring these less-characterized metabolic roles. nih.gov
Recent studies have coupled stable isotope infusion with imaging techniques like matrix-assisted laser desorption ionization imaging mass spectrometry (iso-imaging) to visualize metabolic activity in a spatially resolved manner within tissues. nih.gov This approach has revealed metabolic heterogeneity within organs like the kidney and brain. nih.gov Applying such techniques with labeled histidine could elucidate the spatial dynamics of histidine metabolism and its involvement in various physiological and pathological processes. nih.govnih.gov
Rational Design of Isotopic Probes for Specific Biochemical Questions
The effective use of isotopic tracers relies on the rational design of experiments to answer specific biochemical questions. researchgate.netvanderbilt.edu The choice of which tracer to use, the labeling pattern within the tracer, and the duration of the labeling experiment are all critical factors that influence the outcome of the study. researchgate.netbitesizebio.com For example, parallel labeling experiments, where different isotopic tracers are used in separate but identical experiments, can be a powerful strategy to resolve specific metabolic fluxes with high precision. nih.gov
Q & A
Basic Research Questions
Q. How can isotopic purity and chemical stability of L-HISTIDINE:HCL:H2O (13C6,D5,15N3) be validated post-synthesis?
- Methodological Answer :
- High-resolution mass spectrometry (HR-MS) quantifies isotopic enrichment by comparing observed mass-to-charge ratios with theoretical values for 13C, 2H, and 15N isotopes. For example, deviations >97% in isotopic abundance indicate impurities .
- NMR spectroscopy (e.g., 13C-NMR) identifies positional labeling efficiency. Peaks corresponding to unlabeled carbons or protons (e.g., residual 1H in deuterated positions) reveal incomplete isotopic incorporation .
- Chromatographic purity is assessed via reverse-phase HPLC with UV detection (210–220 nm) to separate labeled compounds from unlabeled byproducts .
Q. What are optimal analytical techniques for quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS with stable isotope dilution : Use a labeled internal standard (e.g., [13C6,15N3]-L-histidine) to correct for matrix effects. Optimize ionization parameters (e.g., ESI+ mode) to enhance sensitivity for the protonated molecular ion (m/z ~218) .
- Ion chromatography (IC) coupled with conductivity detection separates charged metabolites (e.g., histidine derivatives) in complex samples without derivatization .
Q. How should L-HISTIDINE:HCL:H2O (13C6,D5,15N3) be stored to ensure stability?
- Methodological Answer :
- Store at room temperature in airtight, light-resistant containers to prevent photodegradation. Avoid moisture by including desiccants (e.g., silica gel) .
- For long-term storage (>6 months), aliquot into inert vials under argon to minimize oxidation of the imidazole ring .
Advanced Research Questions
Q. How can 13C and 15N isotopic labels be tracked in metabolic networks to study histidine utilization?
- Methodological Answer :
- Ion chromatography-ultrahigh-resolution MS1/data-independent MS2 (IC-UHR-MS1/DI-HR-MS2) :
- UHR-MS1 resolves isotopologues (e.g., M+6 for 13C6) with <1 ppm mass error, enabling precise quantification of label incorporation .
- DI-MS2 fragments labeled metabolites to localize isotopes within substructures (e.g., 15N in the amino group vs. imidazole ring), critical for pathway mapping .
- Isotopic spectral analysis (ISA) models mass isotopomer distributions to calculate flux ratios in pathways like histidine degradation or nucleotide biosynthesis .
Q. How to resolve contradictions when isotopic labels appear in unexpected metabolites (e.g., citrulline)?
- Methodological Answer :
- Cross-validation with enzyme assays : Measure activity of enzymes (e.g., arginase, nitric oxide synthase) to confirm unexpected cross-talk between histidine and arginine metabolism .
- Orthogonal techniques : Use 15N-edited 1H-NMR to distinguish 15N-labeled amines in citrulline from background noise in MS data .
- Contamination checks : Analyze reagent blanks and negative controls to rule out carryover during sample preparation .
Q. What strategies optimize chromatographic separation of co-eluting isotopologues in complex mixtures?
- Methodological Answer :
- Extended gradient elution : Use ion-pairing chromatography with heptafluorobutyric acid (HFBA) to improve retention of polar metabolites. Adjust gradient slope to 0.5% B/min for baseline separation .
- High-resolution columns : Employ columns with sub-2 µm particles (e.g., HILIC-Z) and 150 mm length to maximize theoretical plates for isomers like histidine vs. methyl-histidine .
Q. How to design a multi-isotope tracing study combining 13C6, 2H5, and 15N3 labels in protein turnover experiments?
- Methodological Answer :
- Pulse-chase protocols : Introduce labeled histidine during the pulse phase, then track its depletion and incorporation into proteins during the chase phase using SILAC (stable isotope labeling by amino acids in cell culture) .
- Triple-quadrupole MS/MS : Monitor transitions specific to 13C/2H/15N labels (e.g., m/z 218 → 110 for histidine) to distinguish proteolytic fragments from endogenous pools .
Key Considerations for Experimental Design
- Isotopic cross-talk : Account for natural abundance 13C (1.1%) and 2H (0.015%) when interpreting low-abundance isotopologues .
- Derivatization : Use dansyl chloride or AccQ-Tag reagents to enhance MS sensitivity for histidine and its metabolites .
- Data normalization : Express labeling as molar percent excess (MPE) relative to unlabeled controls to correct for batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
